molecular formula C11H10ClN3O2S2 B2608784 6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1796946-89-8

6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B2608784
CAS RN: 1796946-89-8
M. Wt: 315.79
InChI Key: CJFKYNWAEWXYMD-UHFFFAOYSA-N
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Description

The compound “6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of pyrimido[4,5-d]pyrimidine, which is a class of bicyclic [6 + 6] systems . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a high degree of structural diversity, which is useful for various therapeutic applications .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines have been studied . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of pyrimidine and aminopyrimidine derivatives, such as in the work by Balasubramani, Muthiah, and Lynch (2007), reveals the importance of these compounds in understanding molecular interactions and crystal structures. Their research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showcases the formation of hydrogen-bonded bimolecular ring motifs, highlighting the role of sulfonate and carboxylate groups in mimicking biological interactions (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis of Novel Derivatives

Nikalje, Tiwari, Seijas Vazquez, and Vázquez-Tato (2017) reported the synthesis of novel ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives using an eco-friendly and efficient catalyst. This study emphasizes the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities, underlining the importance of green chemistry approaches in drug discovery (Nikalje et al., 2017).

Biological Activities and Potential Applications

Research by Cieplik, Pluta, and Gubrynowicz (2004) on the synthesis and antimicrobial properties of sulfonyl tetrahydropyrimido[4,5-d]pyrimidine derivatives demonstrates the potential of pyrimidine-based compounds as antibacterial and antifungal agents. Their findings suggest that compounds with free amino groups exhibit interesting biological activity, which could be harnessed in developing new therapeutic agents (Cieplik, Pluta, & Gubrynowicz, 2004).

Surface Activity and Environmental Applications

El-Sayed (2008) synthesized a series of annelated pyrimidine derivatives with potential as nonionic surfactants, showcasing their antimicrobial activities and environmental friendliness. This research highlights the dual utility of pyrimidine derivatives in both pharmaceutical applications and as eco-friendly industrial chemicals (El-Sayed, 2008).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) explored the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents. Their work demonstrates the therapeutic potential of pyrimidine derivatives, underscoring the significance of structural modification in enhancing biological activity (Hafez, Alsalamah, & El-Gazzar, 2017).

Mechanism of Action

While the specific mechanism of action for “6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is not mentioned in the search results, pyrimidines in general have been found to exhibit their pharmacological effects through various mechanisms. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

6-(5-chlorothiophen-2-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)15-4-3-9-8(6-15)5-13-7-14-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFKYNWAEWXYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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